N,1-dimethyl-1H-pyrazol-3-amine hydrochloride
CAS No.: 1607302-11-3
Cat. No.: VC2867607
Molecular Formula: C5H10ClN3
Molecular Weight: 147.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1607302-11-3 |
---|---|
Molecular Formula | C5H10ClN3 |
Molecular Weight | 147.6 g/mol |
IUPAC Name | N,1-dimethylpyrazol-3-amine;hydrochloride |
Standard InChI | InChI=1S/C5H9N3.ClH/c1-6-5-3-4-8(2)7-5;/h3-4H,1-2H3,(H,6,7);1H |
Standard InChI Key | FIBLQNXKXLMOOP-UHFFFAOYSA-N |
SMILES | CNC1=NN(C=C1)C.Cl |
Canonical SMILES | CNC1=NN(C=C1)C.Cl |
Introduction
Chemical Identity and Basic Properties
N,1-dimethyl-1H-pyrazol-3-amine hydrochloride is identified by the CAS number 1607302-11-3 and has the molecular formula C5H10ClN3 . The compound has a molecular weight of 147.61 g/mol and represents the hydrochloride salt of the free base N,1-dimethyl-1H-pyrazol-3-amine . The free base itself has been assigned the CAS number 81574-06-3 and has a molecular weight of 111.15 g/mol without the hydrochloride component .
The compound name indicates several structural features: "N,1-dimethyl" refers to methyl groups attached to the nitrogen atoms (one at position 1 of the pyrazole ring and another on the amine group), "1H-pyrazol" identifies the core heterocyclic structure, "3-amine" indicates an amino group at position 3, and "hydrochloride" signifies the salt form of the compound.
Identification Parameters
The following table presents the key identification parameters for N,1-dimethyl-1H-pyrazol-3-amine hydrochloride:
Parameter | Value |
---|---|
Chemical Name | N,1-dimethyl-1H-pyrazol-3-amine hydrochloride |
CAS Number | 1607302-11-3 |
Molecular Formula | C5H10ClN3 |
Molecular Weight | 147.61 g/mol |
Base Compound CAS | 81574-06-3 |
Base Molecular Formula | C5H9N3 |
Base Molecular Weight | 111.15 g/mol |
This compound has several synonyms in chemical databases, including N,1-dimethylpyrazol-3-amine hydrochloride, which is sometimes used interchangeably in scientific literature .
Structural Characteristics
The structure of N,1-dimethyl-1H-pyrazol-3-amine hydrochloride consists of a pyrazole core with specific substitutions. The pyrazole ring contains two adjacent nitrogen atoms at positions 1 and 2, with a methyl group attached to the nitrogen at position 1. An amino group substituted with a methyl group (methylamino group) is attached at position 3 of the ring. The entire molecule exists as a hydrochloride salt, with the chloride ion balancing the positive charge that forms when the compound is protonated .
Structural Identifiers
Several chemical identifiers help uniquely characterize this compound:
Identifier | Value |
---|---|
SMILES | CNC1=NN(C=C1)C |
InChI | InChI=1S/C5H9N3/c1-6-5-3-4-8(2)7-5/h3-4H,1-2H3,(H,6,7) |
InChIKey | KHWXEOSBFOWCJU-UHFFFAOYSA-N |
PubChem CID | 12774755 |
These structural identifiers provide a standardized way to represent the molecular structure in various chemical databases and research publications .
Analytical Characterization
N,1-dimethyl-1H-pyrazol-3-amine hydrochloride can be characterized using various analytical techniques. Mass spectrometry data provides valuable information about the compound's molecular weight and fragmentation patterns.
Mass Spectrometry Data
The predicted collision cross-section data for different adducts of the base compound (N,1-dimethyl-1H-pyrazol-3-amine) has been determined:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 112.08693 | 120.5 |
[M+Na]+ | 134.06887 | 131.9 |
[M+NH4]+ | 129.11347 | 128.9 |
[M+K]+ | 150.04281 | 128.1 |
[M-H]- | 110.07237 | 121.6 |
[M+Na-2H]- | 132.05432 | 127.0 |
[M]+ | 111.07910 | 122.2 |
[M]- | 111.08020 | 122.2 |
This data is valuable for analytical scientists using mass spectrometry coupled with ion mobility for compound identification and characterization .
Chemical Reactivity and Synthesis
As a substituted pyrazole, N,1-dimethyl-1H-pyrazol-3-amine hydrochloride possesses reactivity patterns characteristic of both the pyrazole ring and the amine functionality. The compound can potentially undergo various reactions, including:
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Electrophilic substitution reactions at the ring positions
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Nucleophilic reactions involving the amine group
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Salt formation at the basic nitrogen sites
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Coordination with metal ions through the nitrogen atoms
Relationship to Similar Compounds
N,1-dimethyl-1H-pyrazol-3-amine hydrochloride belongs to a broader family of substituted pyrazoles, many of which have significant applications in medicinal chemistry and agrochemical research. Several related compounds have been identified in chemical databases:
Structurally Related Compounds
The following compounds share structural similarities with N,1-dimethyl-1H-pyrazol-3-amine hydrochloride:
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1-Methyl-1H-pyrazol-3-amine (CAS: 1904-31-0) - Differs by lacking the N-methyl group on the amine
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1-Methyl-1H-pyrazol-4-amine hydrochloride (CAS: 127107-23-7) - Has the amine group at position 4 instead of position 3
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1,3-Dimethyl-1H-pyrazol-4-amine (CAS: 64517-88-0) - Has a methyl group at position 3 and an amine at position 4
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1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride (CAS: 1431965-39-7) - Has a methyl group at position 5 instead of an N-methyl on the amine
These structural analogs provide important context for understanding the chemical behavior and potential applications of N,1-dimethyl-1H-pyrazol-3-amine hydrochloride within its chemical family.
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